molecular formula C21H20N2O4S B11386736 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11386736
M. Wt: 396.5 g/mol
InChI Key: OPMVBHRPTSWECO-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique structure combining a benzothiophene moiety with a chromene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne precursor.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Synthesis of the Chromene Carboxamide: The chromene carboxamide moiety is synthesized through a condensation reaction between a chromene derivative and an amine or amide precursor.

    Coupling of the Two Moieties: The final step involves coupling the benzothiophene and chromene carboxamide moieties through a suitable linker, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzothiophene or chromene moieties using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., polar aprotic solvents, elevated temperatures).

Major Products

    Oxidation: Formation of sulfoxides or sulfones at the benzothiophene moiety.

    Reduction: Formation of alcohols or amines from the carbonyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide
  • N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-pyrazolecarboxamide
  • N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Uniqueness

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a benzothiophene moiety with a chromene carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as discussed above.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H20N2O4S/c1-2-11-7-8-15-13(9-11)14(24)10-16(27-15)20(26)23-21-18(19(22)25)12-5-3-4-6-17(12)28-21/h7-10H,2-6H2,1H3,(H2,22,25)(H,23,26)

InChI Key

OPMVBHRPTSWECO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N

Origin of Product

United States

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